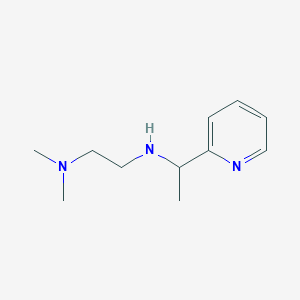
N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine
Übersicht
Beschreibung
“N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine” is a chemical compound with the empirical formula C10H17N3. It is a solid substance . The SMILES string for this compound is CN©CCNCc1ccccn1 .
Molecular Structure Analysis
The molecular weight of “N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine” is 179.26 . The InChI key for this compound is DBEIHURZAFSRSR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine” is a solid substance . The predicted density of this compound is 1.135±0.06 g/cm3 . The predicted boiling point is 352.6±32.0 °C .Wissenschaftliche Forschungsanwendungen
Heterocyclic N-oxide Derivatives and Their Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, play crucial roles in various fields of chemistry and medicine. These compounds are valuable as synthetic intermediates and possess biological importance. Their applications span across forming metal complexes, designing catalysts for asymmetric catalysis and synthesis, and medicinal applications, where some N-oxide compounds show promising anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxide derivatives underscores their potential in advancing both organic synthesis methodologies and drug development efforts (Li et al., 2019).
Xylan Derivatives for Biopolymer Applications
Research into the chemical modification of xylan, a process yielding biopolymer ethers and esters with unique properties, showcases the potential of using derivatives of N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine in biopolymer applications. The modification process aims to produce materials with specific functionalities tailored to applications ranging from drug delivery to antimicrobial agents. The synthesis and subsequent analysis of these derivatives highlight the importance of exploring new materials for sustainable and versatile applications (Petzold-Welcke et al., 2014).
Pyrimidine-Appended Optical Sensors
Pyrimidine and its derivatives, which are closely related to pyridine derivatives in their heterocyclic structure, have been utilized in the development of optical sensors. These compounds have demonstrated utility in sensing applications due to their ability to form coordination and hydrogen bonds, making them suitable for detecting various substances. The review of pyrimidine-based optical sensors from 2005 to 2020 emphasizes the significance of these derivatives in both biological and medicinal applications, showcasing the broad utility of heterocyclic compounds in sensor technology (Jindal & Kaur, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-(1-pyridin-2-ylethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10(12-8-9-14(2)3)11-6-4-5-7-13-11/h4-7,10,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUNCPPDLUENHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



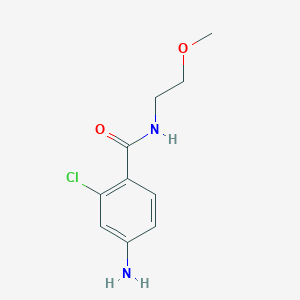
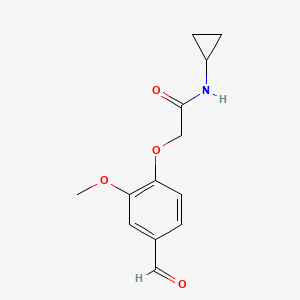
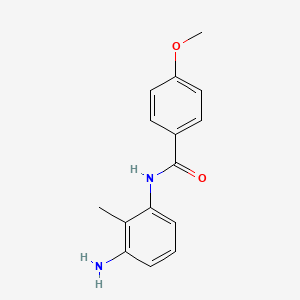
![[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3167939.png)
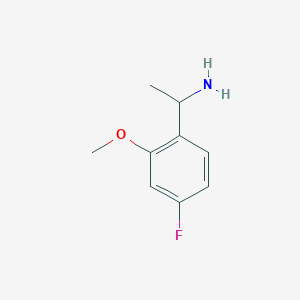

![2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3167979.png)
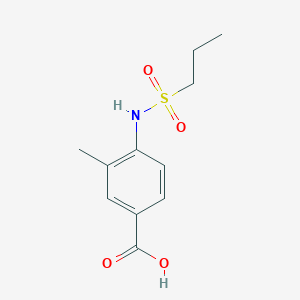
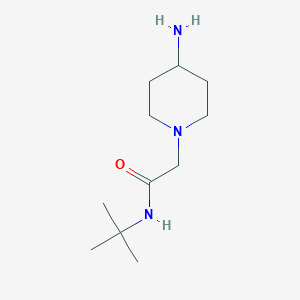
![1-([(4-Nitrophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B3168009.png)
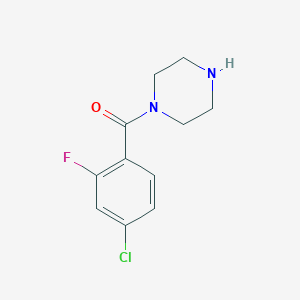
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168017.png)

